

Quantitative Pharmacodynamic Profile of Entospletinib

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Compound Focus: Entospletinib

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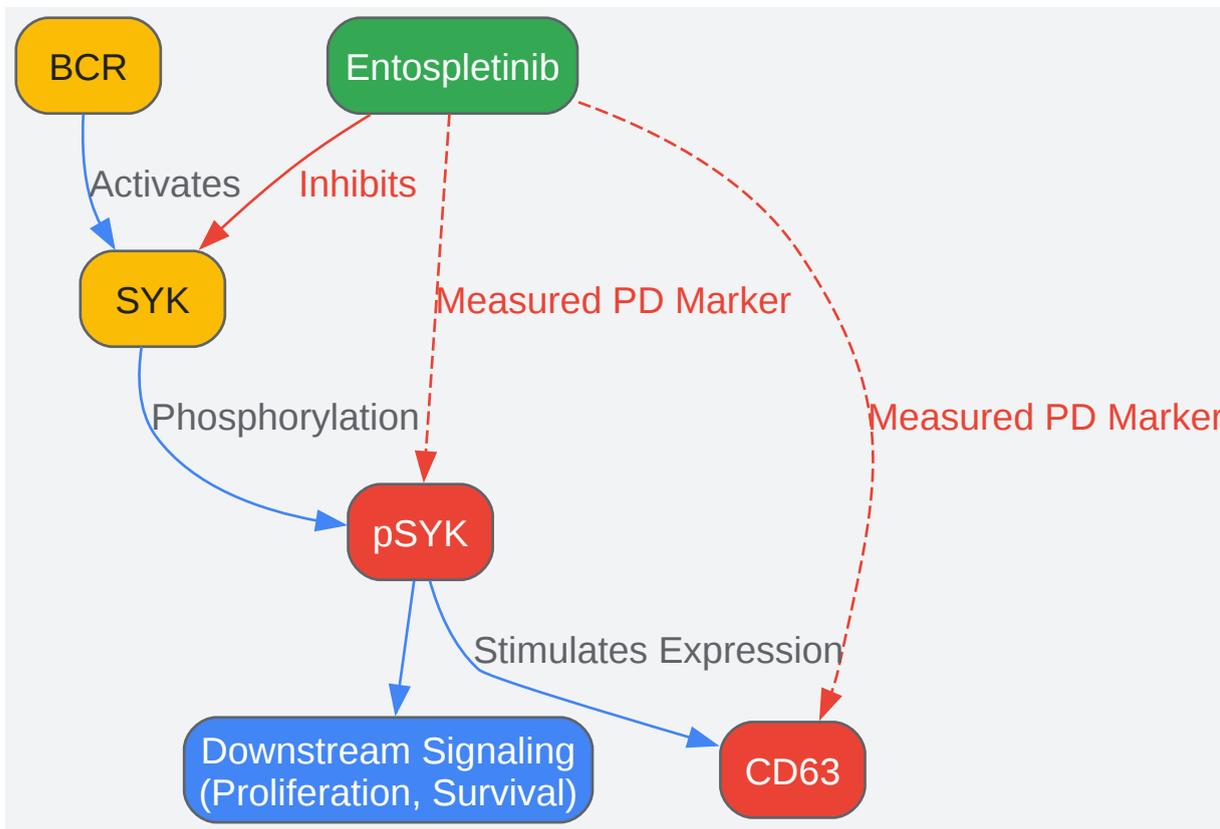
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The following table summarizes the key pharmacodynamic (PD) parameters of **Entospletinib** in healthy volunteers, as established through its inhibition of CD63 expression and SYK phosphorylation (pSYK). The data show that the effect is both dose-dependent and exposure-dependent [1] [2].

PD Marker	PD Measure	Dosing Condition	Peak Effect (at C _{max})	Trough Effect (at C _{trough})
CD63 Expression	Functional inhibition of basophil activation	≥600 mg twice daily	>90% inhibition	>60% inhibition
pSYK (Y525)	Direct inhibition of SYK phosphorylation	≥600 mg twice daily	>70% inhibition	>50% inhibition

Mechanism of Action and Pharmacodynamic Relationship

The diagram below illustrates the mechanistic pathway through which **Entospletinib** elicits its pharmacodynamic effects, leading to the inhibition of the CD63 and pSYK biomarkers.



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Detailed Experimental Protocols for PD Biomarkers

The quantitative data in the table above were generated using specific, validated ex vivo and biochemical assays. Here are the detailed methodologies for each.

Protocol 1: Ex Vivo CD63 Expression Assay on Basophils

This functional assay measures the inhibition of basophil activation, a process dependent on SYK signaling [1].

- **1. Principle:** Whole blood samples collected from subjects at various timepoints after **Entospletinib** dosing are stimulated ex vivo. The degree of SYK pathway inhibition by the drug is quantified by measuring the reduced surface expression of CD63 on basophils.
- **2. Stimulation:** A fixed concentration of anti-immunoglobulin E (anti-IgE) is added to whole blood samples to activate the FcεRI receptor pathway, which is upstream of and dependent on SYK.

- **3. Staining & Flow Cytometry:** The stimulated samples are stained with fluorescently-labeled antibodies against **CD63** and **CD203c** (a basophil-specific marker). Using flow cytometry, basophils are gated based on CD203c positivity, and the level of CD63 expression on this population is measured.
- **4. Data Analysis:** The percentage of CD63 inhibition is calculated by comparing the geometric mean fluorescence intensity (gMFI) of CD63 in post-dose samples to the pre-dose (baseline) sample.

Protocol 2: Pervanadate-Evoked pSYK Y525 Assay

This direct biochemical assay measures the inhibition of SYK phosphorylation itself [1].

- **1. Principle:** This method assesses the drug's ability to directly inhibit the phosphorylation of SYK at a specific activation site (tyrosine 525) in human peripheral blood mononuclear cells (PBMCs).
- **2. Cell Stimulation:** PBMCs isolated from subject blood samples are stimulated *ex vivo* with **pervanadate**, a tyrosine phosphatase inhibitor. This treatment evokes a robust and sustained phosphorylation of SYK, providing a strong signal for measurement.
- **3. Cell Lysis & Analysis:** After stimulation, cells are lysed. The level of phosphorylated SYK (pSYK Y525) in the lysates is then quantified using a specific immunoassay method, likely an electrochemiluminescence-based method (e.g., Meso Scale Discovery [MSD] platform).
- **4. Data Analysis:** The percentage of pSYK inhibition is calculated by comparing the pSYK signal in post-dose samples to the pre-dose (baseline) sample.

Correlation with Pharmacokinetics and Clinical Relevance

The pharmacodynamic effects are closely linked to drug exposure [1].

- **Exposure-Response:** The inhibition of both CD63 and pSYK was directly related to plasma concentrations of **Entospletinib**, with maximal effect at peak concentrations (C_{max}) and sustained effect at trough (C_{trough}).
- **Dosing Rationale:** The **800 mg twice-daily** dose selected for later-phase clinical trials in oncology was based on this PK/PD relationship, as it provided >50% target coverage (based on pSYK inhibition) at the end of the dosing interval [1] [3].
- **Clinical Utility:** In a phase 2 trial for relapsed or refractory chronic lymphocytic leukemia (CLL), this dosing regimen demonstrated an **objective response rate of 61.0%**, validating the pharmacodynamic findings with clinical efficacy [3].

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